(2-Hydroxyethyl)ammonium hydrogen oxydiacetate

Chelation Chemistry Metal Ion Sequestration Lanthanide Coordination

(2-Hydroxyethyl)ammonium hydrogen oxydiacetate (CAS 34341-20-3) is a protic ionic liquid (PIL) formed by the stoichiometric proton transfer from oxydiacetic acid (diglycolic acid) to 2-aminoethanol (ethanolamine), yielding a salt with molecular formula C₆H₁₃NO₆ (MW 195.17 g/mol). It belongs to the class of 2-hydroxyethylammonium carboxylate PILs, which are recognized for their simplified synthesis, low volatility, and high thermal stability, with decomposition temperatures typically approaching 200 °C.

Molecular Formula C6H13NO6
Molecular Weight 195.17 g/mol
CAS No. 34341-20-3
Cat. No. B12700853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)ammonium hydrogen oxydiacetate
CAS34341-20-3
Molecular FormulaC6H13NO6
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC(CO)N.C(C(=O)O)OCC(=O)O
InChIInChI=1S/C4H6O5.C2H7NO/c5-3(6)1-9-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);4H,1-3H2
InChIKeyXALZKBAFSRZRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxyethyl)ammonium Hydrogen Oxydiacetate (CAS 34341-20-3): Protic Ionic Liquid with Integrated Chelating Functionality for Scientific Procurement


(2-Hydroxyethyl)ammonium hydrogen oxydiacetate (CAS 34341-20-3) is a protic ionic liquid (PIL) formed by the stoichiometric proton transfer from oxydiacetic acid (diglycolic acid) to 2-aminoethanol (ethanolamine), yielding a salt with molecular formula C₆H₁₃NO₆ (MW 195.17 g/mol) . It belongs to the class of 2-hydroxyethylammonium carboxylate PILs, which are recognized for their simplified synthesis, low volatility, and high thermal stability, with decomposition temperatures typically approaching 200 °C [1]. Unlike simpler carboxylate analogues such as 2-hydroxyethylammonium acetate or formate, the hydrogen oxydiacetate anion possesses an ether oxygen between two carboxylate groups, conferring tridentate chelating capability toward metal ions [2]. This dual ionic-liquid/chelating-agent character creates a differentiated profile for applications that simultaneously demand a polar, thermally stable ionic medium and metal-ion sequestration capacity.

Why Generic Substitution Fails: Structural Determinants of Performance in (2-Hydroxyethyl)ammonium Hydrogen Oxydiacetate


Within the 2-hydroxyethylammonium protic ionic liquid family, properties are not uniform; the anion identity profoundly modulates thermal stability, viscosity, metal-binding capacity, and electrochemical window. For instance, among formate, propionate, and butanoate congeners, 2-hydroxyethylammonium formate exhibits the highest thermal stability, while dielectric properties vary with anion geometry [1]. The hydrogen oxydiacetate anion introduces a central ether oxygen that enables tridentate (Oₑₜₕₑᵣ–Ocₐᵣbₒₓyₗ–Ocₐᵣbₒₓyₗ) coordination, which is absent in mono-carboxylate or simple dicarboxylate anions such as acetate, propionate, succinate, or oxalate [2]. This structural feature fundamentally alters the compound's chelation thermodynamics: oxydiacetate forms more stable complexes with lanthanide and actinide ions than thiodiacetate or succinate (stability order: iminodiacetate > oxydiacetate > thiodiacetate > succinate), a ranking driven by enthalpy differences rather than entropy [2][3]. Consequently, substituting (2-hydroxyethyl)ammonium hydrogen oxydiacetate with a simpler ethanolammonium carboxylate would eliminate the chelating function, while switching to a sodium or potassium oxydiacetate salt would sacrifice the protic ionic liquid character and the associated thermal and solvation properties conferred by the hydroxyethylammonium cation [1].

(2-Hydroxyethyl)ammonium Hydrogen Oxydiacetate: Quantitative Differential Evidence Guide for Scientific Selection


Chelation-Driven Differentiation: Oxydiacetate vs. Monocarboxylate and Thiodiacetate Anions in Metal Complex Stability

The hydrogen oxydiacetate anion (ODA²⁻/HODA⁻) provides tridentate chelation via its ether oxygen and two carboxylate oxygens, a capability absent in monocarboxylate anions such as acetate or formate. In thorium(IV) complexation studies, the stability order for 1:1 complexes is iminodiacetate > oxydiacetate > thiodiacetate > succinate, with the relative stabilities governed by reaction enthalpies [1]. For uranyl(VI), the 1:1 oxydiacetate complex has a log β of 5.77 ± 0.09, compared to 9.90 ± 0.09 for the iminodiacetate analogue, quantitatively establishing oxydiacetate's intermediate chelating strength between the stronger iminodiacetate and the non-chelating succinate [2]. This positions (2-hydroxyethyl)ammonium hydrogen oxydiacetate as a moderate-strength, ether-bridged chelator suitable for applications where full aminopolycarboxylate strength (e.g., EDTA) is unnecessary or undesirable.

Chelation Chemistry Metal Ion Sequestration Lanthanide Coordination

Detergent Builder Performance: Disodium Oxydiacetate Parity with Citrate and Metasilicate in Hard Water

In detergent builder effectiveness rankings, oxydiacetate salts perform comparably to citrate, nitrilotriacetate (NTA), and metasilicate, behind only sodium tripolyphosphate (STPP) and silicate (1:1.6 ratio) [1]. Specifically, oxydiacetate was rated at the same tier as citrate and NTA, while substantially outperforming carbonate and sulfate [1]. In a standard detergent formulation using alkylbenzenesulfonate (LAS) surfactant, disodium oxydiacetate served as the baseline builder against which methyl-substituted ether polycarboxylates were compared, with the best-performing derivative (PDA-Na) only matching STPP performance [2]. This establishes oxydiacetate as a phosphate-free builder with verified performance parity to citrate—the current industry-standard biodegradable builder—while offering the additional advantage of being deliverable as a protic ionic liquid when combined with the 2-hydroxyethylammonium cation.

Detergent Builders Chelating Agents Phosphate-Free Formulations

Thermal Stability of 2-Hydroxyethylammonium PILs: Anion-Dependent Decomposition Temperatures Near 200 °C

2-Hydroxyethylammonium-based protic ionic liquids as a class exhibit decomposition temperatures close to 200 °C, providing high thermal and chemical stability suitable for elevated-temperature applications [1]. Among three systematically studied carboxylate congeners—2-hydroxyethylammonium formate [2-HEAF], 2-hydroxyethylammonium propionate [2-HEAP], and 2-hydroxyethylammonium butanoate [2-HEAB]—the formate derivative demonstrated the highest thermal stability in nonisothermal thermogravimetric analysis, with the molecular structure of the anion significantly influencing both dielectric properties and thermo-analytical curve shapes [2]. For (2-hydroxyethyl)ammonium hydrogen oxydiacetate, the dicarboxylate oxydiacetate anion with its internal ether oxygen is expected to exhibit thermal behavior distinct from the linear monocarboxylate series, though specific TGA data for this exact salt remain to be published; the class-level decomposition threshold of ~200 °C provides a conservative baseline expectation [1].

Protic Ionic Liquids Thermal Stability Thermogravimetric Analysis

Electrochemical Window: Viscosity-Modulated Potential Stability in 2-Hydroxyethylammonium PILs

The electrochemical potential window (EPW) of 2-hydroxyethylammonium-based PILs is strongly modulated by viscosity. PILs with low and moderate viscosity achieve EPW > 3.0 V, whereas high-viscosity PILs are limited to EPW < 1.5 V [1]. Among the studied compounds, 2-hydroxyethylammonium ascorbate (PIL2), oleate 2-hydroxyethylammonium citrate (PIL3), and 2-hydroxyethylammonium citrate (PIL4) exhibited the highest viscosities [1]. (2-Hydroxyethyl)ammonium hydrogen oxydiacetate, with its relatively compact oxydiacetate anion (as opposed to long-chain or highly hydrogen-bonding polyfunctional anions), is structurally predisposed to fall in the low-to-moderate viscosity regime, suggesting an EPW > 3.0 V is plausible, although direct measurement has not been reported.

Electrochemical Stability Protic Ionic Liquids Supercapacitor Electrolytes

Toxicity Screening: Low Acute Toxicity of 2-Hydroxyethylammonium PIL Platform in Artemia salina Model

Toxicity assessments of 2-hydroxyethylammonium-based PILs against Artemia salina nauplii (brine shrimp) demonstrated low to moderate acute toxicity across the series. PIL1 (specific anion not identified in the abstract; a low-viscosity member) exhibited low toxicity with an LC₅₀ of 16.14 mmol L⁻¹, while the remaining PILs showed moderate toxicity that generally increased with higher viscosity [1]. This LC₅₀ value positions the low-toxicity members of this PIL family as comparatively benign relative to many imidazolium-based ionic liquids, which frequently exhibit LC₅₀ values in the sub-millimolar range in aquatic models. The oxydiacetate anion, being a biodegradation intermediate of diethylene glycol, may further contribute to a favorable environmental profile, although specific ecotoxicity data for the oxydiacetate salt remain to be published.

Ecotoxicology Green Solvents Ionic Liquid Safety

(2-Hydroxyethyl)ammonium Hydrogen Oxydiacetate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Metal-Ion Buffering in Aqueous Ionic Liquid Media for Lanthanide and Actinide Separations

The oxydiacetate anion's intermediate chelation strength (log β₁₁ = 5.77 for uranyl) [1] makes this compound suitable as a selective complexing agent in aqueous biphasic systems or supported liquid membranes for f-element separations, where strong chelators like EDTA would strip metals indiscriminately. The 2-hydroxyethylammonium cation simultaneously provides a protic ionic liquid environment with thermal stability to ~200 °C [2], enabling temperature-controlled extraction protocols that are infeasible with conventional sodium or potassium oxydiacetate salts.

Phosphate-Free Detergent Formulations Requiring Biodegradable Builder Performance Equivalent to Citrate

Oxydiacetate salts match citrate in builder effectiveness rankings while belonging to the ether carboxylate class, which has established use in detergent compositions [3]. The 2-hydroxyethylammonium hydrogen oxydiacetate form offers a single-component system delivering both builder function and alkaline buffering from the ethanolammonium cation, potentially simplifying multi-component detergent formulations that currently combine separate builder, alkalinity source, and anti-redeposition agents [3][4].

Electrochemical Applications Requiring Wide Potential Windows with Reduced Environmental Persistence

2-Hydroxyethylammonium PILs with low-to-moderate viscosity achieve electrochemical potential windows exceeding 3.0 V [2], competitive with aprotic ionic liquids. The oxydiacetate variant, with its compact dianionic structure, is structurally predisposed to the low-viscosity regime. Combined with the class-level low toxicity (LC₅₀ = 16.14 mmol L⁻¹ for low-viscosity PILs against Artemia salina) [2] and the biodegradability potential of the oxydiacetate moiety (derived from diethylene glycol metabolism), this compound is a candidate electrolyte for green supercapacitors or electrodeposition baths where both wide voltage windows and reduced environmental impact are procurement criteria.

Metal-Catalyzed Organic Synthesis in a Task-Specific Ionic Liquid with Built-In Ligand Function

The hydrogen oxydiacetate anion can serve as an O-donor ligand for transition metal catalysts (e.g., V(IV), Co(II), Ni(II), Cu(II)), forming complexes with characterized stability constants [5], while the protic ionic liquid medium simultaneously acts as the reaction solvent. This dual functionality eliminates the need for separate ligand addition in reactions such as oxidation or oligomerization catalysis, where oxydiacetate complexes have demonstrated activity [5]. The 2-hydroxyethylammonium cation's ability to donate and accept hydrogen bonds further modulates the solvation environment [2], offering an advantage over aprotic ILs in reactions where proton availability influences selectivity.

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